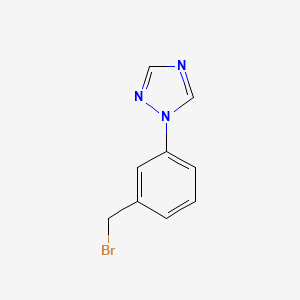
N-(o-Tolyl)azepane-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(o-Tolyl)azepane-2-carboxamide is a chemical compound that belongs to the class of azepane derivatives. Azepanes are seven-membered nitrogen-containing heterocycles, which have gained significant attention due to their diverse applications in synthetic chemistry and medicinal chemistry. This compound is particularly interesting because of its potential use in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(o-Tolyl)azepane-2-carboxamide can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, a palladium-catalyzed decarboxylation reaction can be employed to form the azepane ring. This reaction typically involves the use of palladium trifluoroacetate and boron trifluoride diethyl etherate as catalysts, with dichloromethane as the solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of catalysts, solvents, and reaction conditions would be optimized to ensure high yield and purity of the final product. The scalability of the palladium-catalyzed decarboxylation reaction makes it a viable option for industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
N-(o-Tolyl)azepane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: Substitution reactions can introduce different functional groups into the azepane ring, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, would be optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while substitution reactions can produce a variety of functionalized azepane derivatives.
Applications De Recherche Scientifique
N-(o-Tolyl)azepane-2-carboxamide has several scientific research applications, including:
Chemistry: It serves as a key intermediate in the synthesis of more complex molecules, making it valuable in organic synthesis.
Biology: The compound has potential as a novel inhibitor, antidiabetic, anticancer, and DNA-binding reagent.
Medicine: Its derivatives may be explored for their pharmacological properties, including analgesic and sedative effects.
Industry: The compound can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(o-Tolyl)azepane-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, as an inhibitor, it may bind to enzymes or receptors, blocking their activity and thereby exerting its effects. The exact molecular targets and pathways would depend on the specific application and the derivative being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Phenylazepane-2-carboxamide: Similar in structure but with a phenyl group instead of an o-tolyl group.
N-Benzylazepane-2-carboxamide: Contains a benzyl group instead of an o-tolyl group.
N-Methylazepane-2-carboxamide: Features a methyl group instead of an o-tolyl group.
Uniqueness
N-(o-Tolyl)azepane-2-carboxamide is unique due to the presence of the o-tolyl group, which can influence its chemical properties and biological activity
Propriétés
Formule moléculaire |
C14H20N2O |
|---|---|
Poids moléculaire |
232.32 g/mol |
Nom IUPAC |
N-(2-methylphenyl)azepane-2-carboxamide |
InChI |
InChI=1S/C14H20N2O/c1-11-7-4-5-8-12(11)16-14(17)13-9-3-2-6-10-15-13/h4-5,7-8,13,15H,2-3,6,9-10H2,1H3,(H,16,17) |
Clé InChI |
WOACAQKDPLFSMO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1NC(=O)C2CCCCCN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


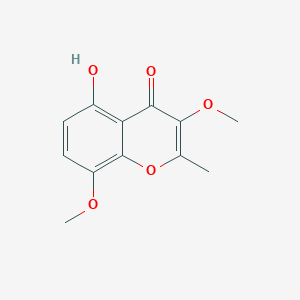


![4-Thia-1,2-diazaspiro[4.5]dec-2-ene, 3-phenyl-](/img/structure/B11874225.png)


![8-Bromo-4-chloropyrrolo[1,2-A]pyrazine](/img/structure/B11874258.png)
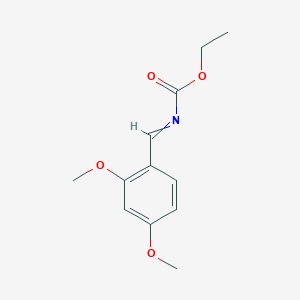
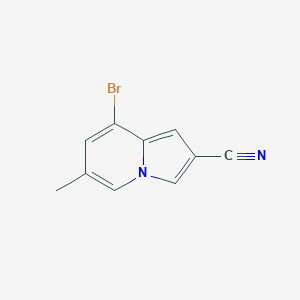
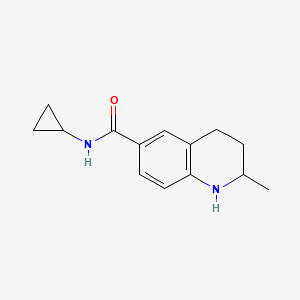
![2-(3-Ethylphenyl)-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B11874273.png)


